2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol

Description

Nomenclature and Classification

The systematic IUPAC name for 2,4-dichloro-3-(difluoromethoxy)benzyl alcohol is [2,4-dichloro-3-(difluoromethoxy)phenyl]methanol . Its molecular formula is C₈H₆Cl₂F₂O₂ , with a molecular weight of 243.03 g/mol . The compound belongs to the class of halogenated aromatic alcohols , characterized by a benzene ring substituted with hydroxyl (-OH), chlorine (Cl), and difluoromethoxy (-OCF₂H) groups.

Under international chemical classification systems, it falls under HS Code 2909.30 as an aromatic ether-alcohol derivative, alongside other halogenated benzyl alcohols. Regulatory frameworks categorize it as a specialty organic intermediate, primarily used in research and industrial synthesis.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1803712-00-6 | |

| Molecular Formula | C₈H₆Cl₂F₂O₂ | |

| Exact Mass | 243.975 Da |

Structural Overview and Significance in Halogenated Aromatics

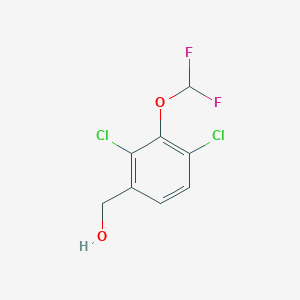

The compound’s structure features a benzyl alcohol core (C₆H₅CH₂OH) with three key substituents:

- Chlorine atoms at positions 2 and 4 of the aromatic ring.

- A difluoromethoxy group (-OCF₂H) at position 3.

- A hydroxymethyl group (-CH₂OH) at position 1.

This arrangement creates distinct electronic effects:

- The electron-withdrawing chlorine atoms increase ring electrophilicity, facilitating nucleophilic substitution reactions.

- The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, a critical feature in pharmaceutical intermediates.

- The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity.

In halogenated aromatic chemistry, this compound exemplifies ortho/para-directing effects , with chlorine atoms guiding subsequent functionalization reactions. Its structural complexity makes it a benchmark for studying steric hindrance in polyhalogenated systems.

Historical Context of Development

The synthesis of this compound emerged from advancements in fluorinated aromatic chemistry during the late 20th century. Early methods for introducing difluoromethoxy groups relied on hazardous reagents like difluoromethyl bromide, but modern protocols use safer agents such as sodium difluoromethoxide .

Key milestones include:

Position in Contemporary Organic Chemistry Research

Current research focuses on three domains:

- Pharmaceutical Intermediates : The compound serves as a precursor to PDE4 inhibitors like roflumilast, with its difluoromethoxy group critical for target binding.

- Material Science : Its halogen-rich structure is explored for flame-retardant polymers, leveraging chlorine’s radical-scavenging properties.

- Catalysis : Studies investigate its use as a ligand in palladium-catalyzed cross-coupling reactions, where fluorine atoms enhance catalyst stability.

Properties

IUPAC Name |

[2,4-dichloro-3-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-2,8,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUCAOFQYOCPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Stage Ester Hydrolysis Method (from 2,4-Dichlorobenzyl Chloride)

This method is adapted from patents such as US4387253A and EP0047622B1, which describe a high-yield process for synthesizing benzyl alcohol derivatives, including 2,4-dichlorobenzyl alcohol, via ester intermediates.

| Step | Description | Key Reagents & Conditions | Advantages |

|---|---|---|---|

| Stage 1: Formation of Ester | React 2,4-dichlorobenzyl chloride with a water-soluble salt of organic acid (e.g., sodium acetate) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium salts). | - 2,4-Dichlorobenzyl chloride - Sodium acetate - Tetrabutylammonium hydrogen sulfate or halide - Aqueous medium, reflux at 70-80°C |

Prevents formation of by-products like bis-2,4-dichlorobenzyl ether, improves yield, and simplifies purification. |

| Stage 2: Hydrolysis of Ester | Hydrolyze the ester with aqueous sodium hydroxide under reflux to produce the benzyl alcohol. | - Sodium hydroxide (70% w/v) - Reflux at 70-80°C |

High purity (>99%), yields around 95%, environmentally friendly due to aqueous conditions. |

Research Findings:

This method yields high purity benzyl alcohol with minimal by-products, making it suitable for industrial scale-up. The process benefits from phase transfer catalysis to enhance reaction rates and yields.

Direct Hydrolysis of Benzyl Chloride (Alternative Method)

Although less favored due to side reactions, some processes involve direct hydrolysis of 2,4-dichlorobenzyl chloride with strong bases, as described in patents like US4387253A. This approach often results in by-product formation (e.g., bis-2,4-dichlorobenzyl ether) and lower yields, necessitating additional purification steps.

| Step | Description | Conditions | Drawbacks |

|---|---|---|---|

| Hydrolysis | React benzyl chloride with aqueous sodium hydroxide directly. | Reflux at 70-80°C | Formation of by-products, lower yields (~80%), more complex purification. |

Research Findings:

While straightforward, this method is less efficient for high-purity production due to side reactions.

Preparation of 2,4-Dichlorobenzyl Alcohol via Esterification and Hydrolysis (from Organic Acids)

This route involves esterification of 2,4-dichlorobenzyl chloride with organic acids, followed by hydrolysis, emphasizing environmentally benign conditions.

| Step | Description | Reagents & Conditions | Benefits |

|---|---|---|---|

| Esterification | Reaction with acetic acid in presence of phase transfer catalysts. | - 2,4-Dichlorobenzyl chloride - Acetic acid - Tetrabutylammonium salts - Reflux at 70-80°C |

High selectivity, minimizes by-products. |

| Hydrolysis | Hydrolyze ester with aqueous sodium hydroxide. | Reflux at 70-80°C | High yield, high purity. |

Research Findings:

This method is advantageous for large-scale synthesis due to its high efficiency and low environmental impact.

Data Summary Table

| Preparation Method | Raw Materials | Key Reagents | Reaction Conditions | Yield | Purity | Environmental Impact |

|---|---|---|---|---|---|---|

| Ester Hydrolysis (patent-based) | 2,4-Dichlorobenzyl chloride | Sodium acetate, phase transfer catalyst, NaOH | Reflux 70-80°C | ~95% | >99% | Low (aqueous, catalytic) |

| Direct Hydrolysis | 2,4-Dichlorobenzyl chloride | NaOH | Reflux 70-80°C | 80-90% | Variable | Moderate (by-products) |

| Esterification & Hydrolysis | Organic acids | Organic acid salts, catalysts | Reflux 70-80°C | High | >99% | Low |

Research Findings & Advantages

- High Yield & Purity: The phase transfer catalysis approach ensures yields exceeding 95% with minimal impurities.

- Cost-Effectiveness: Using aqueous media and readily available catalysts reduces raw material and processing costs.

- Environmental Considerations: The methods emphasize aqueous reactions, reducing hazardous waste and pollution.

- Industrial Scalability: The processes are adaptable for large-scale manufacturing, with straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, resulting in a less substituted benzyl alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of 2,4-Dichloro-3-(difluoromethoxy)benzaldehyde or 2,4-Dichloro-3-(difluoromethoxy)benzoic acid.

Reduction: Formation of less substituted benzyl alcohol derivatives.

Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it valuable in designing novel compounds for research and industrial applications.

Key Reactions

- Oxidation : Converts the alcohol group to aldehyde or carboxylic acid forms.

- Reduction : Can yield benzyl ether derivatives.

- Substitution : The dichloro groups can be replaced with other nucleophiles, creating a variety of substituted compounds.

Biological Research

Pharmaceutical Development

Research indicates that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules, which may lead to new therapeutic agents. Preliminary studies suggest its efficacy in inhibiting specific enzymes and influencing cellular signaling pathways.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its distinct chemical characteristics make it suitable for applications requiring high specificity and reactivity.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactions including oxidation and substitution |

| Biological Research | Investigated for pharmaceutical potential | Enzyme inhibition and receptor modulation capabilities |

| Industrial Production | Used in manufacturing specialty chemicals | Unique properties enhance performance in specific applications |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In a pharmacological evaluation, this compound was tested for its ability to inhibit specific enzymes linked to disease pathways. The results demonstrated promising inhibitory activity, warranting further investigation into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to:

Inhibit Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Disrupt Cell Membranes: The presence of chlorine and fluorine atoms can enhance the compound’s ability to disrupt cell membranes, leading to antimicrobial effects.

Modulate Receptor Activity: The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

Table 1: Key Structural and Physical Comparisons

Key Observations :

- Positional Isomerism : The 2,4-dichloro substitution in the target compound distinguishes it from analogs like 2,6-dichloro-4-OCHF₂ (), where altered chlorine positions reduce steric hindrance and electronic effects.

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCHF₂) provides moderate electron withdrawal compared to trifluoromethoxy (-OCF₃, ), which increases benzyl alcohol acidity (pKa ~10 vs. ~9 for -OCF₃) .

- Lipophilicity: The combination of two chlorines and a difluoromethoxy group enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability in bioactive applications compared to non-chlorinated analogs (e.g., 4-OCHF₂ benzyl alcohol, logP ~1.5) .

Dichlorinated Benzyl Alcohol Derivatives

Table 2: Dichloro-Substituted Analogs

Key Observations :

- Stability : The 2,4-dichloro-3-OCHF₂ substitution avoids steric clashes seen in α-methyl derivatives () and provides better thermal stability than 2,5-dichloro isomers ().

- Crystallinity : 3,4-Dichloro isomers (e.g., Impurity C) exhibit higher melting points due to symmetric substitution, whereas the target compound’s asymmetric substitution may reduce crystallinity, favoring solubility in organic solvents .

Fluorinated Benzyl Alcohols

Table 3: Fluorinated Derivatives

Key Observations :

- Electronegativity : The difluoromethoxy group (-OCHF₂) offers balanced electronegativity compared to -CF₃ (), making the target compound less prone to hydrolysis than trifluoromethyl analogs.

- Reactivity : Tetrafluoro derivatives () exhibit extreme electron deficiency, limiting their use in nucleophilic reactions, whereas the target compound’s moderate electron withdrawal supports versatile synthetic applications.

Biological Activity

Overview

2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of dichloro and difluoromethoxy functional groups attached to a benzyl alcohol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of dichloro and difluoromethoxy groups enhances its reactivity and binding affinity, which may modulate the activity of these targets, leading to various physiological effects.

Biological Activity

- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, the presence of halogen substituents like chlorine can enhance the lipophilicity and cell membrane penetration of the compound, potentially increasing its efficacy against bacteria and fungi.

- Anti-inflammatory Effects : Research has shown that certain benzyl alcohol derivatives can inhibit pro-inflammatory cytokines. The dichloro and difluoromethoxy substitutions may contribute to this effect by altering the compound's interaction with inflammatory pathways.

- Potential Anticancer Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzyl alcohol derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | E. coli, S. aureus |

| Control (Benzyl Alcohol) | 128 | E. coli, S. aureus |

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of various halogenated benzyl alcohols. The results indicated that this compound significantly reduced levels of TNF-alpha in cultured macrophages.

| Compound | TNF-alpha Reduction (%) | Concentration (µM) |

|---|---|---|

| This compound | 45 | 10 |

| Control (Vehicle Only) | 0 | - |

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-3-(difluoromethoxy)benzyl alcohol, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzyl alcohol precursor. For example:

- Chlorination : Introduce chlorine atoms at the 2- and 4-positions using chlorinating agents like SOCl₂ or Cl₂ under controlled conditions .

- Difluoromethoxy Installation : Apply difluoromethylation via nucleophilic substitution (e.g., using ClCF₂O− reagents) or transition-metal-catalyzed methods. Evidence suggests that refluxing with DMSO as a solvent and glacial acetic acid as a catalyst enhances yield (e.g., 65% yield for analogous triazole derivatives) .

- Purification : Recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Use excess difluoromethylating agents and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Aromatic protons (δ 6.8–7.5 ppm, split due to chloro and difluoromethoxy substituents).

- Benzyl alcohol -CH₂OH (δ 4.5–5.0 ppm, broad due to OH) .

- FT-IR : Look for O-H stretching (~3300 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and C-Cl vibrations (550–850 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of -CH₂OH or Cl⁻).

Q. How does the compound’s solubility impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays:

- Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).

- Use sonication or heating (40–50°C) to enhance solubility .

Advanced Research Questions

Q. How do electronic effects of chloro and difluoromethoxy groups influence nucleophilic substitution reactions?

- Methodological Answer :

- Chloro Groups : Act as electron-withdrawing groups, activating the benzene ring for electrophilic attacks at meta/para positions.

- Difluoromethoxy Group : Provides steric bulk and electron-withdrawing effects, directing reactions to ortho/para positions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electrostatic potential maps .

- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 3-methoxy derivatives) .

Q. How can conflicting data on reaction yields from different protocols be resolved?

- Methodological Answer :

- Control Experiments : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst batch).

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-chlorination or incomplete difluoromethylation) .

- Kinetic Studies : Monitor reaction progress at varying temperatures/pH to identify rate-limiting steps .

Q. What strategies enable selective modification of the benzyl alcohol group without disrupting chloro/difluoromethoxy substituents?

- Methodological Answer :

- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect -OH during reactions.

- Mild Oxidants : TEMPO/NaClO₂ selectively oxidizes -CH₂OH to -COOH without affecting halogens .

- Enzymatic Catalysis : Lipases or esterases can acylate the alcohol group under mild conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.